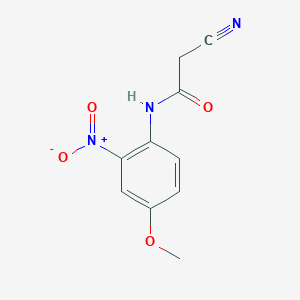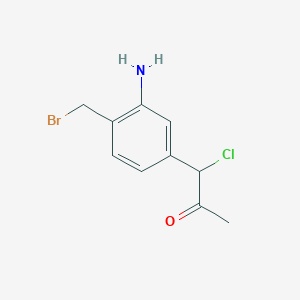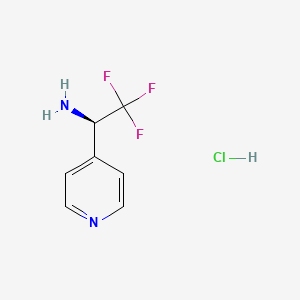
(R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hydrochloride is a chemical compound that features a trifluoromethyl group and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hydrochloride typically involves the introduction of a trifluoromethyl group into a pyridine derivative. One common method includes the reaction of 4-pyridylacetonitrile with trifluoroacetic acid and a reducing agent to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .
科学的研究の応用
®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用機序
The mechanism of action of ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-1-(pyridin-2-YL)ethanamine hydrochloride
- 2,2,2-Trifluoro-1-(pyridin-3-YL)ethanamine hydrochloride
- 2,2,2-Trifluoro-1-(pyridin-5-YL)ethanamine hydrochloride
Uniqueness
®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the trifluoromethyl group can affect the compound’s electronic properties, making it distinct from other similar compounds .
特性
分子式 |
C7H8ClF3N2 |
|---|---|
分子量 |
212.60 g/mol |
IUPAC名 |
(1R)-2,2,2-trifluoro-1-pyridin-4-ylethanamine;hydrochloride |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;/h1-4,6H,11H2;1H/t6-;/m1./s1 |
InChIキー |
ZUJGAMMFDISIPP-FYZOBXCZSA-N |
異性体SMILES |
C1=CN=CC=C1[C@H](C(F)(F)F)N.Cl |
正規SMILES |
C1=CN=CC=C1C(C(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


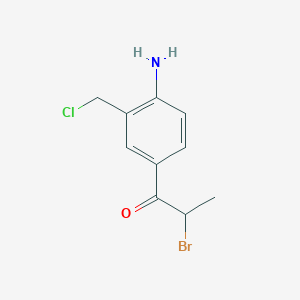
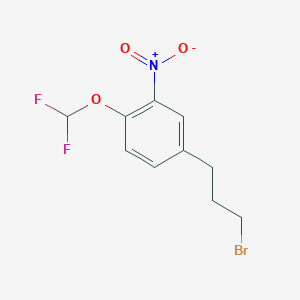

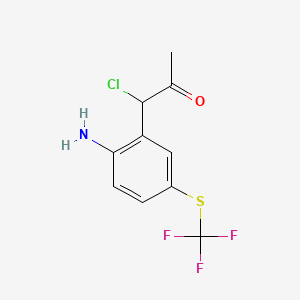
![(4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride](/img/structure/B14056920.png)





